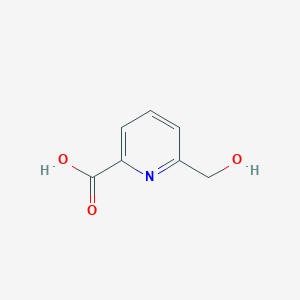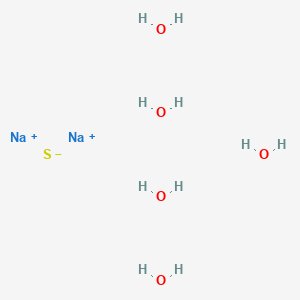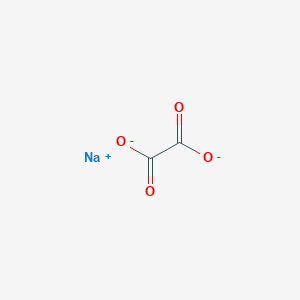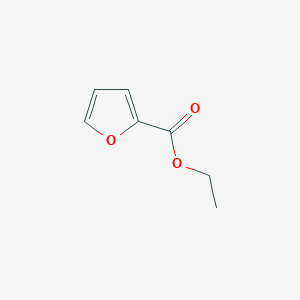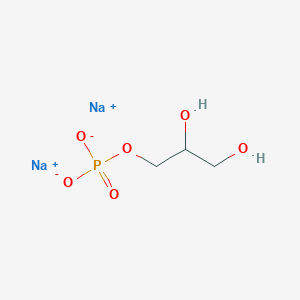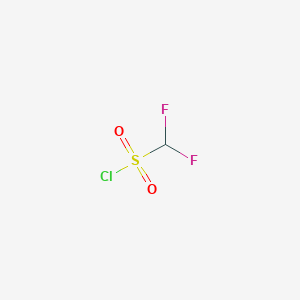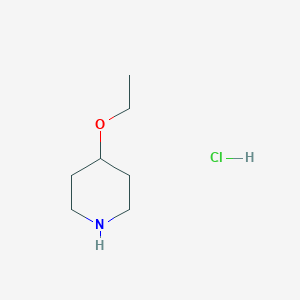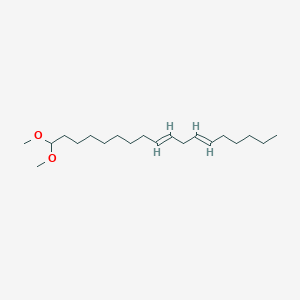
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene, also known as DMOD, is a natural product that has been isolated from various marine organisms. It is a polyunsaturated fatty acid with two conjugated double bonds and two methoxy groups. DMOD has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene is not fully understood. However, it is believed that (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene exerts its biological effects by modulating various signaling pathways. For example, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has also been shown to activate the PPARγ signaling pathway, which is involved in the regulation of lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to possess various biochemical and physiological effects. For example, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has also been shown to increase the levels of adiponectin, which is a hormone involved in the regulation of glucose and lipid metabolism. Additionally, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
One advantage of using (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to possess various biological activities, which makes it a promising candidate for drug development. However, one limitation of using (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene in lab experiments is its low yield, which makes it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for research on (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the safety and efficacy of (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene in humans.
Synthesis Methods
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene can be synthesized from linoleic acid, which is a common dietary fatty acid. The synthesis involves several steps, including hydrogenation, isomerization, and methylation. The final product is purified using chromatography techniques.
Scientific Research Applications
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, (6E,9E)-18,18-dimethoxyoctadeca-6,9-diene has been shown to possess anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
properties
CAS RN |
1599-51-5 |
|---|---|
Product Name |
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene |
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(6E,9E)-18,18-dimethoxyoctadeca-6,9-diene |
InChI |
InChI=1S/C20H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3/b9-8+,12-11+ |
InChI Key |
AEIAXQVKYHJVFA-MVKOLZDDSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(OC)OC |
SMILES |
CCCCCC=CCC=CCCCCCCCC(OC)OC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(OC)OC |
synonyms |
9,12-Octadecadienal dimethyl acetal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



